1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one is a complex organic compound featuring a unique arrangement of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one involves multiple steps, typically starting with the formation of the pyridazinyl and pyrrolo[3,4-c]pyrrole moieties. The cyclopropyl group is introduced via cyclopropanation reactions, while the pyridazinyl group is synthesized through condensation reactions involving hydrazine derivatives . The final compound is obtained through a series of coupling reactions, often employing Suzuki-Miyaura cross-coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazinyl and pyrrolo[3,4-c]pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, such as antimicrobial and antitumor properties.
Pyrano[3,4-c]pyrrole derivatives: These compounds are structurally related and are known for their biological activity and potential medicinal applications.
Uniqueness
1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-4-ylsulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-20(13-27-17-5-7-21-8-6-17)25-11-15-9-24(10-16(15)12-25)19-4-3-18(22-23-19)14-1-2-14/h3-8,14-16H,1-2,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAUVPOGOZWJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)CSC5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.